molecular formula C18H23N2O3- B13059947 (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate

(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate

Cat. No.: B13059947
M. Wt: 315.4 g/mol
InChI Key: YYWSTRCIZYPBKH-UHFFFAOYSA-M
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Description

(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with acetyl and aminobenzoate groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetyl chloride and aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is collected at the outlet. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as triethylamine, to neutralize the by-products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino benzenesulfonate
  • (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino 4-fluorobenzoate
  • (1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino benzoate

Uniqueness

(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)aminobenzoate stands out due to its specific structural features, such as the presence of both acetyl and aminobenzoate groups, which contribute to its unique chemical behavior and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C18H23N2O3-

Molecular Weight

315.4 g/mol

IUPAC Name

2-[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]benzoate

InChI

InChI=1S/C18H24N2O3/c1-12(21)20-17(2,3)10-13(11-18(20,4)5)19-15-9-7-6-8-14(15)16(22)23/h6-9H,10-11H2,1-5H3,(H,22,23)/p-1

InChI Key

YYWSTRCIZYPBKH-UHFFFAOYSA-M

Canonical SMILES

CC(=O)N1C(CC(=NC2=CC=CC=C2C(=O)[O-])CC1(C)C)(C)C

Origin of Product

United States

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